2-Chloro-N-(2-propyl-2H-tetrazol-5-yl)-nicotinamide
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Overview
Description
2-Chloro-N-(2-propyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group, a chlorine atom, and a tetrazole ring, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-propyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated pyridine derivative with an amine under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-propyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrazole ring and the carboxamide group.
Coupling Reactions: The carboxamide group can be involved in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation of the tetrazole ring can produce various oxidized species.
Scientific Research Applications
2-Chloro-N-(2-propyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-propyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and carboxamide group can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide
- 2-Chloro-N-(2-ethyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide
- 2-Chloro-N-(2-butyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide
Uniqueness
2-Chloro-N-(2-propyl-2H-1,2,3,4-tetrazol-5-yl)pyridine-3-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The propyl group on the tetrazole ring can affect the compound’s lipophilicity and steric properties, potentially leading to unique biological activities and applications.
Properties
Molecular Formula |
C10H11ClN6O |
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Molecular Weight |
266.69 g/mol |
IUPAC Name |
2-chloro-N-(2-propyltetrazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H11ClN6O/c1-2-6-17-15-10(14-16-17)13-9(18)7-4-3-5-12-8(7)11/h3-5H,2,6H2,1H3,(H,13,15,18) |
InChI Key |
YIIMXYXRSJHQIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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